4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its quinoline core structure, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various chemical transformations such as nitration, reduction, and acylation to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Key pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide
- 4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
4-hydroxy-1-methyl-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-19-12-7-3-2-6-11(12)14(20)13(16(19)22)15(21)18-10-5-4-8-17-9-10/h2-9,20H,1H3,(H,18,21) |
InChI Key |
RYTBCJOCUYMEJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |
Origin of Product |
United States |
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